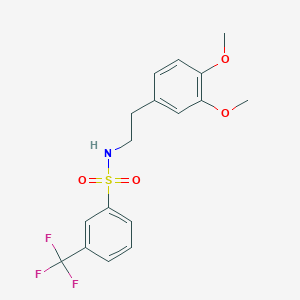
N-(3,4-dimethoxyphenethyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of appropriate anilines with sulfonyl chlorides in an aqueous or organic medium. For instance, the efficient synthesis of related compounds has been described through multi-step reactions that involve initial aniline modifications followed by sulfonylation (Wu et al., 2013). These methods emphasize the importance of reaction conditions such as solvents, temperature, and the nature of the starting materials in determining yield and purity.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of the sulfonyl (SO2NH) group attached to an aromatic ring, which significantly influences their chemical behavior and biological activity. X-ray crystallography studies provide detailed insights into the arrangement of atoms, the geometry of the molecule, and intermolecular interactions, such as hydrogen bonding, that can affect their stability and reactivity (Rublova et al., 2017).
Chemical Reactions and Properties
Benzenesulfonamides undergo various chemical reactions, including sulfonation, nitration, and halogenation, which alter their chemical properties and potential biological activity. The functional groups present in these molecules, such as the dimethoxyphenethyl and trifluoromethyl groups, play a crucial role in determining their reactivity and interactions with biological targets (Dudutienė et al., 2013).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are crucial for their application in drug formulation and delivery. The presence of specific substituents like the 3,4-dimethoxyphenethyl group can affect these physical properties, impacting their pharmaceutical utility.
Chemical Properties Analysis
The chemical properties of N-(3,4-dimethoxyphenethyl)-3-(trifluoromethyl)benzenesulfonamide, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are shaped by the electronic effects of the substituents on the aromatic ring. Studies on similar molecules highlight the role of the sulfonyl group in mediating biological activity through interactions with enzymes and receptors (Nocentini et al., 2016).
Scientific Research Applications
Antibacterial and Enzymatic Inhibition
Benzenesulfonamide derivatives have shown moderate to high activity against both Gram-positive and Gram-negative bacterial strains. Some molecules within this class have demonstrated good inhibition of α-glucosidase enzyme, suggesting their potential in managing diabetes and other metabolic disorders. The compounds have also exhibited varying levels of cytotoxicity, indicating their possible application in cancer research (Abbasi et al., 2016).
Neurological Disease Research
Specific benzenesulfonamide derivatives have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These inhibitors have shown potential in neurological disease research, particularly in understanding the role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticancer Activity
Some benzenesulfonamide derivatives have demonstrated excellent in vitro antitumor activity against various cancer cell lines, including HepG2 and MCF-7. These findings suggest the potential of these compounds in the development of new anticancer agents (Fahim & Shalaby, 2019).
Enzyme Inhibition for Therapeutic Applications
The synthesis of novel benzenesulfonamide derivatives has been directed towards exploring their enzyme inhibition potential, particularly against lipoxygenase and chymotrypsin enzymes. These enzymes are involved in inflammatory processes, and their inhibition could lead to the development of new anti-inflammatory drugs (Aziz‐ur‐Rehman et al., 2014).
Antioxidant and Neuroprotective Properties
Benzenesulfonamide derivatives incorporating 1,3,5-triazine motifs have been investigated for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are associated with neurodegenerative diseases like Alzheimer's, making these compounds of interest in neuroprotective drug research (Lolak et al., 2020).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S/c1-24-15-7-6-12(10-16(15)25-2)8-9-21-26(22,23)14-5-3-4-13(11-14)17(18,19)20/h3-7,10-11,21H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFENXYIPQFRXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-3-(trifluoromethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2482280.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482283.png)
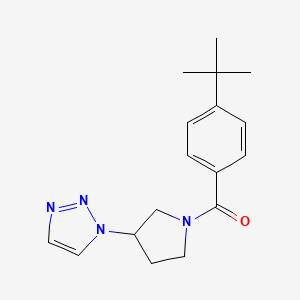
![2-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2482289.png)
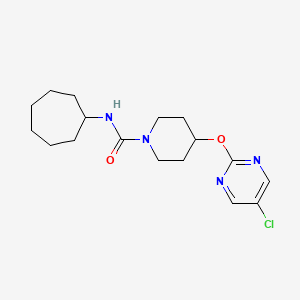
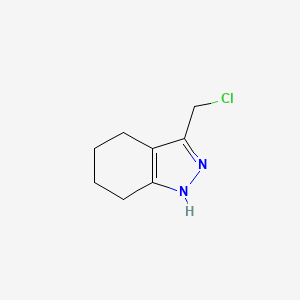
![methyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2482292.png)
![2-[[2-(3,5-Dimethyl-1-pyrazolyl)-6-methyl-4-pyrimidinyl]amino]ethanol](/img/structure/B2482293.png)
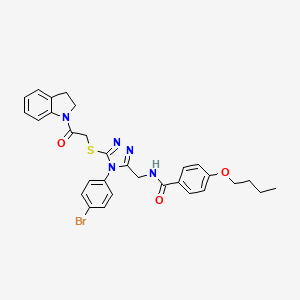
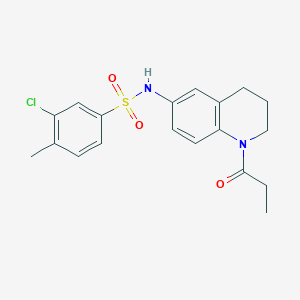
![1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482296.png)
![N-(3,5-difluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482297.png)
![ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2482300.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B2482303.png)